

Application Notes and Protocols for the MPAC R Package

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to using the **MPAC** (Multi-omic Pathway Analysis of Cell) R package for inferring cancer pathway activities from multi-omic data. **MPAC** is a computational framework that integrates data from different genomic and transcriptomic platforms to identify altered signaling pathways, discover novel patient subgroups, and pinpoint key proteins with potential clinical relevance.^{[1][2]}

This document outlines the complete workflow, from data preparation to downstream analysis and visualization, with detailed experimental protocols and code examples.

Introduction to MPAC

MPAC is an R package that leverages prior biological knowledge in the form of signaling pathways to interpret multi-omic datasets, primarily Copy Number Alteration (CNA) and RNA-sequencing (RNA-seq) data.^[1] By modeling the interactions between genes and proteins within a pathway, **MPAC** can infer the activity of individual pathway components and the overall pathway perturbation in each patient sample.

The core workflow of **MPAC** involves several key steps:

- **Data Preprocessing:** Transforming CNA and RNA-seq data into a ternary state representation (repressed, normal, or activated).

- **Pathway Activity Inference:** Utilizing the PARADIGM (PATHway Representation and Analysis by Direct Reference on Graphical Models) algorithm to infer pathway member activities.
- **Permutation Testing:** Assessing the statistical significance of inferred pathway activities to filter out spurious results.
- **Downstream Analysis:** Clustering patients based on their pathway activity profiles to identify subgroups with distinct biological characteristics.
- **Identification of Key Proteins:** Pinpointing proteins that are central to the altered pathways in specific patient subgroups.

Installation

The **MPAC** R package is available from Bioconductor. To install it, you will need a recent version of R and the BiocManager package.

Software Dependency: **MPAC**'s `runPrd()` function requires the external software PARADIGM, which is available for Linux and macOS. Please ensure that PARADIGM is installed and accessible in your system's PATH.

Data Presentation and Experimental Protocols

A typical **MPAC** analysis utilizes CNA and RNA-seq data, along with a pathway file in a specific format for PARADIGM. The following sections detail the preparation of these input files and the step-by-step protocol for running an **MPAC** analysis.

Input Data Preparation

3.1.1. Copy Number Alteration (CNA) Data

CNA data should be prepared as a matrix where rows represent genes (using HUGO gene symbols) and columns represent patient samples. The values in the matrix should represent the gene-level copy number status, which will be converted into a ternary state: -1 (repressed/deletion), 0 (normal), and 1 (activated/amplification).

Table 1: Example of Processed CNA Input Data

Gene	Patient_1	Patient_2	Patient_3
TP53	-1	0	0
EGFR	1	1	0
MYC	0	1	-1
...

Protocol for Preparing CNA Data:

- Obtain Gene-Level Copy Number Data: Start with gene-level copy number data, such as GISTIC2 scores or log2 ratios. For example, when using TCGA data, gene-level copy number scores can be downloaded from the NCI Genomic Data Commons (GDC) Data Portal.[\[3\]](#)
- Discretize to Ternary States: Convert the continuous copy number values into three states. A common approach is to use a threshold-based method. For instance, GISTIC2 scores can be categorized as:
 - -1 (repressed) for scores indicating a deletion (e.g., < -0.3).
 - 0 (normal) for scores close to zero (e.g., between -0.3 and 0.3).
 - 1 (activated) for scores indicating an amplification (e.g., > 0.3). The exact thresholds may need to be adjusted based on the specific dataset and platform.

3.1.2. RNA-seq Data

Similar to the CNA data, the RNA-seq data should be a matrix with genes as rows and samples as columns. The expression values will also be converted into a ternary state.

Table 2: Example of Processed RNA-seq Input Data

Gene	Patient_1	Patient_2	Patient_3
TP53	-1	0	1
EGFR	1	1	0
MYC	1	1	-1
...

Protocol for Preparing RNA-seq Data:

- Obtain Gene Expression Data: Start with normalized gene expression data, such as FPKM, TPM, or RSEM values. For TCGA data, $\log_{10}(\text{FPKM} + 1)$ values are a common starting point.[\[3\]](#)
- Discretize to Ternary States: Convert the continuous expression values into three states relative to a baseline (e.g., normal tissue).
 - Fit a Gaussian distribution to the expression levels of each gene in a set of normal samples.
 - For each tumor sample, if a gene's expression level is within a certain range of the mean of the normal distribution (e.g., ± 2 standard deviations), it is classified as 0 (normal).
 - If the expression is below this range, it is -1 (repressed).
 - If the expression is above this range, it is 1 (activated).

3.1.3. PARADIGM Pathway File

MPAC uses pathway information formatted for the PARADIGM software. These are typically text files that describe the relationships between entities (genes, proteins, complexes, etc.) in a pathway. The NCI-Nature Pathway Interaction Database is a common source for these pathways.[\[4\]](#)[\[5\]](#) The format is a tab-delimited file specifying interactions.

Table 3: Simplified Example of PARADIGM Pathway File Format

Source	Interaction	Target
EGFR	ACTIVATES	RAS
RAS	ACTIVATES	RAF
RAF	ACTIVATES	MEK
MEK	ACTIVATES	ERK

MPAC Analysis Workflow

The following protocol outlines the main steps of an **MPAC** analysis using the prepared data.

3.2.1. Step 1: Prepare Input for PARADIGM

The first step in the R code is to prepare the CNA and RNA-seq data into a format suitable for PARADIGM.

3.2.2. Step 2: Run PARADIGM to Infer Pathway Levels

This step executes the PARADIGM algorithm to calculate the Inferred Pathway Levels (IPLs).

3.2.3. Step 3: Run PARADIGM on Permuted Data

To create a null distribution for filtering spurious IPLs, PARADIGM is run on permuted versions of the input data.

3.2.4. Step 4: Collect and Filter IPLs

The IPLs from the real and permuted runs are collected and then filtered based on the null distribution.

Table 4: Example of Inferred Pathway Levels (IPLs) - Unfiltered

Entity	Patient_1	Patient_2	Patient_3
EGFR	1.87	1.92	0.12
RAS	1.56	1.78	0.05
RAF	1.45	1.65	-0.02
...

Table 5: Example of Filtered Pathway Levels (IPLs)

Entity	Patient_1	Patient_2	Patient_3
EGFR	1.87	1.92	NA
RAS	1.56	1.78	NA
RAF	1.45	1.65	NA
...

Note: In the filtered data, non-significant IPLs are set to NA.

3.2.5. Step 5: Downstream Analysis - Patient Clustering

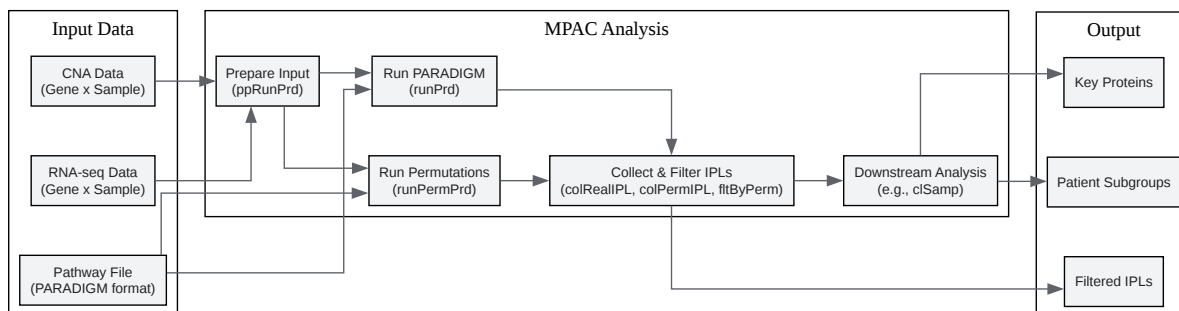
Patients can be clustered based on their filtered pathway activity profiles to identify subgroups.

Visualization

MPAC provides functionalities to visualize the results, helping in the interpretation of the complex multi-omic data.

Experimental Workflow Diagram

The overall workflow of the **MPAC** analysis can be visualized to illustrate the logical flow of data processing and analysis steps.

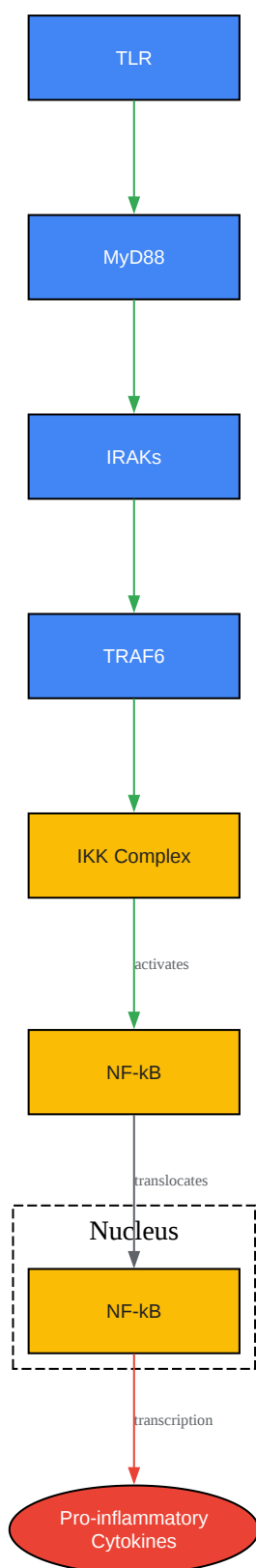


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MPAC analysis workflow from input data to final output.

Signaling Pathway Diagram

MPAC's analysis can reveal alterations in specific signaling pathways. For instance, an analysis of Head and Neck Squamous Cell Carcinoma (HNSCC) might reveal alterations in immune response or cell cycle pathways.[3] The following is a simplified representation of a generic immune response signaling pathway, which could be investigated with **MPAC**.



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A simplified Toll-like receptor (TLR) signaling pathway.

Conclusion

The **MPAC** R package provides a powerful and comprehensive framework for the analysis of multi-omic data in the context of biological pathways. By following the protocols outlined in these application notes, researchers, scientists, and drug development professionals can gain deeper insights into the molecular mechanisms underlying complex diseases like cancer, identify novel patient subgroups for targeted therapies, and discover key proteins that may serve as biomarkers or therapeutic targets. The integration of CNA and RNA-seq data, combined with robust statistical filtering and downstream analysis tools, makes **MPAC** a valuable addition to the computational biologist's toolkit.

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